4-Amino-3-hydroxybutyric acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-3-hydroxybutyric acid can be achieved through various methods. Pinza and Pifferi (1978) described a convenient three-step synthesis from crotonic acid, which involves bromination, conversion to 4-aminocrotonic acid, and finally refluxing in the presence of a strong acid resin to yield 4-Amino-3-hydroxybutyric acid in good yields (Pinza & Pifferi, 1978). Another method involves the biosynthesis from methane, using engineered Methylosinus trichosporium OB3b, to produce 4-Hydroxybutyric acid, showcasing an innovative approach to synthesis from a structurally unrelated substrate (Thu Ha Thi Nguyen & E. Lee, 2021).
Molecular Structure Analysis
Analyzing the molecular structure, specific studies focusing directly on 4-Amino-3-hydroxybutyric acid's molecular conformation in aqueous solutions are scarce. However, studies on similar compounds suggest that the presence of hydroxyl and amino groups can significantly influence molecular flexibility and conformational dynamics, affecting its interactions and functional capabilities in biochemical contexts (Kaori Tanaka et al., 1978).
Chemical Reactions and Properties
Chemical properties of 4-Amino-3-hydroxybutyric acid are indicative of its reactivity with various chemical agents. Its amino group can participate in reactions typical for amines, whereas the hydroxy group offers sites for reactions common to alcohols. The synthesis and study of its analogs and derivatives, such as through the modification of its structure to produce GABA receptor ligands, illustrate the compound's versatility and potential for producing biologically active molecules (Jacob Krall et al., 2017).
Physical Properties Analysis
The physical properties of 4-Amino-3-hydroxybutyric acid, including solubility, melting point, and crystalline form, are essential for its handling and application in various scientific experiments. Although specific studies on these physical properties were not directly found, it's reasonable to infer that as an amino acid derivative, its solubility in water and organic solvents would be influenced by the pH and the presence of other solutes.
Chemical Properties Analysis
Chemically, 4-Amino-3-hydroxybutyric acid combines characteristics of amino acids and hydroxy acids, which include acid-base behavior, reactivity towards electrophiles and nucleophiles, and the ability to form esters and amides. These properties facilitate its role in synthetic and bioconjugation chemistry, enabling the construction of complex molecules for research and therapeutic use. The bioorthogonal reactions and conformational analyses of related amino acids provide insights into the tunable and biased nature of such compounds for specific biochemical interactions (Christina R Forbes et al., 2016).
Scientific Research Applications
Neurotransmitter Degradation and Sedation:
- It acts as a substrate for gamma-aminobutyric acid aminotransferase, an enzyme critical for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) (Silverman & Levy, 1981).
- It is utilized in anesthesia, as a sedative in Intensive Care Units, and as a hypnotic drug in psychiatry (Vree et al., 1978).
- Sodium 4-hydroxybutyrate influences spinal reflexes and may be involved in the GABA metabolic pathways (Basil, Blair & Holmes, 1964).
Synthesis and Industrial Applications:
- The synthesis of 4-amino-3-hydroxybutyric acid is leveraged in various scientific research applications (Pinza & Pifferi, 1978).
- It serves as a key platform chemical in industrial contexts, such as producing 1,4-butanediol and bioplastics (Nguyen & Lee, 2021).
Biomedical Research and Therapeutics:
- It is significant in GHB neurobiology research, focusing on its role in memory impairment, dependence, seizures, and coma (Crunelli, Emri & Leresche, 2006).
- The compound is associated with 4-hydroxybutyric aciduria, an inherited metabolic disorder causing various neurological symptoms (Jakobs et al., 1990).
Metabolic and Genetic Studies:
- Alterations in amino acid metabolism following administration of alpha-hydroxybutyric acid are studied for their impact on health (Seo et al., 2018).
- Succinic semialdehyde dehydrogenase (SSADH) deficiency, a disorder affecting GABA degradation, leads to various neurological symptoms (Pearl et al., 2003).
properties
IUPAC Name |
4-amino-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDEPYYFWUPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045877 | |
Record name | 4-Amino-3-hydroxybutyric acid | |
Source | EPA DSSTox | |
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Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-hydroxybutyric acid | |
CAS RN |
924-49-2, 352-21-6 | |
Record name | 4-Amino-3-hydroxybutanoic acid | |
Source | CAS Common Chemistry | |
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Record name | Gamma-amino-beta-hydroxybutyric acid [JAN] | |
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Record name | Gamma-amino-beta-hydroxybutyric acid | |
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Record name | aminohydroxybutyric acid | |
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Record name | Gabob | |
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Record name | Butanoic acid, 4-amino-3-hydroxy- | |
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Record name | 4-Amino-3-hydroxybutyric acid | |
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Record name | D,L-4-amino-3-hydroxybutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.926 | |
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Record name | (±)-4-amino-3-hydroxybutyric acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.916 | |
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Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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